molecular formula C9H10N2 B1600858 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine CAS No. 91873-09-5

5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine

Cat. No.: B1600858
CAS No.: 91873-09-5
M. Wt: 146.19 g/mol
InChI Key: UULOKIALAXIBND-UHFFFAOYSA-N
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Description

“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is sold by Sigma-Aldrich .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “this compound”, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Structural Isomers : 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine has been utilized in the synthesis of structural isomers, particularly in the reaction with N-acylhydrazines. This leads to the formation of compounds like N '-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides, highlighting its utility in creating diverse chemical structures (Rudenko et al., 2013).

  • Interaction with Activated Acetylenes : In the presence of N-heterocycles, this compound reacts with hexachloroacetone. This reaction has been shown to produce indolizines and other complex structures, demonstrating its reactivity and usefulness in synthetic chemistry (Yavari et al., 2006).

Biological and Pharmacological Applications

  • Potential Anticancer Activity : There's significant interest in pyrrolyl-pyridine heterocyclic compounds, including this compound, for their wide spectrum of biological activities. Some derivatives have shown promising anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

  • Ligand-Receptor Interactions : Studies on pyrrolo and pyrido analogues, related to this compound, have contributed to understanding ligand-receptor interactions via hydrogen-bond formation. These findings have implications for the development of new pharmacological agents (Dionne et al., 1986).

Chemical Reactions and Properties

  • Domino Condensation and Allylic Hydroxylation : The compound has been involved in the synthesis of fused pyrrole derivatives through processes like domino condensation and allylic hydroxylation, showcasing its versatility in complex organic syntheses (Maity & Pramanik, 2013).

  • Cycloadditions to Pyrrolo[1,2-c]thiazoles : It acts as a thiocarbonyl ylide in its cycloaddition to electron-deficient alkenes, demonstrating its potential in cycloaddition reactions which are foundational in organic chemistry (Sutcliffe et al., 2000).

Safety and Hazards

The safety and hazards of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” include acute toxicity (oral), eye damage, skin irritation, and specific target organ toxicity (single exposure) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in cell proliferation, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving FGFRs. By inhibiting FGFR activity, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression and cellular metabolism, further contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the receptor’s tyrosine kinase activity, preventing downstream signaling that promotes cell growth and survival . The compound’s ability to inhibit FGFRs highlights its potential as a targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained inhibition of FGFR activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic strategies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can enhance its therapeutic effects by ensuring it reaches its intended site of action .

Properties

IUPAC Name

5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULOKIALAXIBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10534321
Record name 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91873-09-5
Record name 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10534321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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